4-(Methoxymethyl)cyclopent-1-ene
Overview
Description
4-(Methoxymethyl)cyclopent-1-ene is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-(Methoxymethyl)cyclopent-1-ene is 1S/C7H12O/c1-8-6-7-4-2-3-5-7/h2-3,7H,4-6H2,1H3 . This indicates that the molecule consists of a cyclopentene ring with a methoxymethyl group attached to one of the carbon atoms.Physical And Chemical Properties Analysis
4-(Methoxymethyl)cyclopent-1-ene has a predicted boiling point of 122.4±9.0 °C and a predicted density of 0.890±0.06 g/cm3 .Scientific Research Applications
Medicinal Chemistry: Hepatitis C Virus NS3 Protease Inhibitors
- Summary of the Application : “4-(Methoxymethyl)cyclopent-1-ene” is used in the development of potent inhibitors for the Hepatitis C Virus (HCV) NS3 protease . These inhibitors incorporate 4-hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid as a new N-acyl-l-hydroxyproline mimic .
- Methods of Application/Experimental Procedures : The hydroxycyclopentene template, which is a key component of these inhibitors, was synthesized in eight steps from commercially available (syn)-tetrahydrophthalic anhydride .
Safety And Hazards
properties
IUPAC Name |
4-(methoxymethyl)cyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-8-6-7-4-2-3-5-7/h2-3,7H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXUKUPJOIOBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)cyclopent-1-ene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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